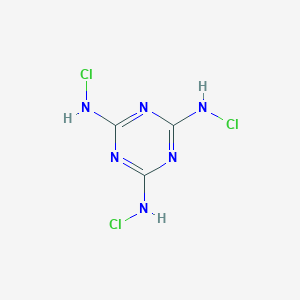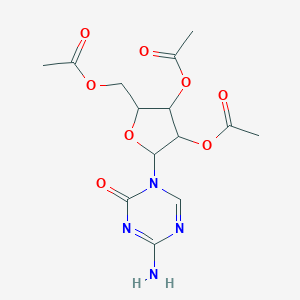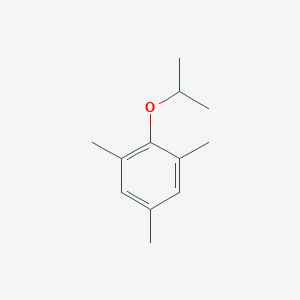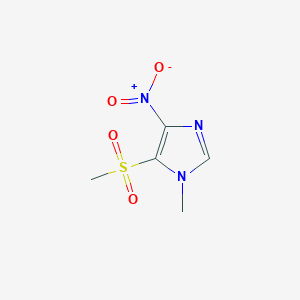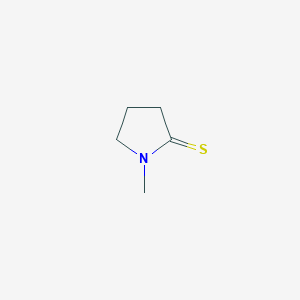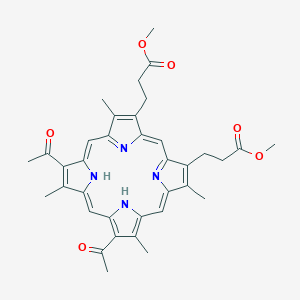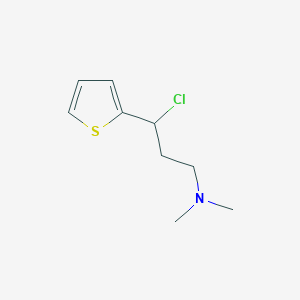
3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine, also known as 3-CTP, is a chemical compound that has gained attention in scientific research for its potential applications in neuroscience and psychiatry.
Mecanismo De Acción
The exact mechanism of action of 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual action may contribute to its anxiolytic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine increases levels of serotonin and dopamine in certain regions of the brain, which may contribute to its effects on anxiety and depression. It has also been shown to decrease levels of corticosterone, a stress hormone, in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine is its high selectivity for the serotonin transporter, which may reduce the risk of side effects compared to other SSRIs. However, its relatively low potency may make it less effective than other antidepressants. Additionally, more research is needed to fully understand its safety and potential side effects.
Direcciones Futuras
Future research on 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine could focus on its potential applications in treating addiction and schizophrenia, as well as its effects on other neurotransmitter systems. Additionally, studies could explore the safety and potential side effects of 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine, as well as its efficacy compared to other antidepressants.
Métodos De Síntesis
The synthesis of 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine involves the reaction of 3-chloro-1-propanol with thiophene-2-carboxylic acid, followed by the conversion of the resulting ester to the amine using lithium aluminum hydride. The final product is obtained through N,N-dimethylation of the amine with formaldehyde and formic acid.
Aplicaciones Científicas De Investigación
3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine has been studied for its potential applications in neuroscience and psychiatry. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential as a treatment for addiction and schizophrenia.
Propiedades
Número CAS |
13636-00-5 |
|---|---|
Nombre del producto |
3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine |
Fórmula molecular |
C9H14ClNS |
Peso molecular |
203.73 g/mol |
Nombre IUPAC |
3-chloro-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H14ClNS/c1-11(2)6-5-8(10)9-4-3-7-12-9/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
QBFKCILTJKCENL-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=CS1)Cl |
SMILES canónico |
CN(C)CCC(C1=CC=CS1)Cl |
Sinónimos |
N-(3-chloro-3-thien-2-ylpropyl)-N,N-dimethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



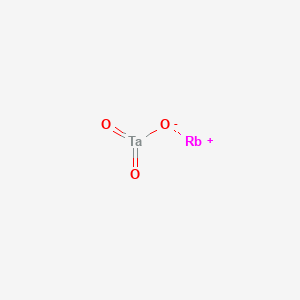
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)
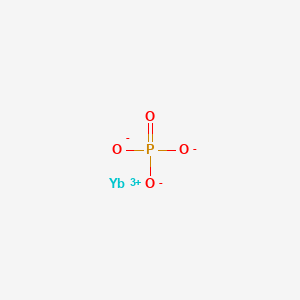
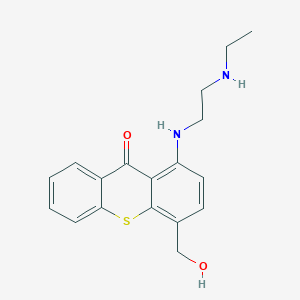
![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)
